2-phenoxy-N-(2-pyridinyl)acetamide
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Overview
Description
2-Phenoxy-N-(2-pyridinyl)acetamide is an organic compound with the molecular formula C13H12N2O2 It is a member of the acetamide family, characterized by the presence of both phenoxy and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(2-pyridinyl)acetamide typically involves the reaction of phenoxyacetic acid with 2-aminopyridine. The process can be carried out under mild conditions using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or pyridinyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethylamine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has indicated its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridinyl groups contribute to its binding affinity and specificity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
- 2-phenoxy-N-(2-pyridinylmethyl)acetamide
- 2-phenoxy-N-pyridin-4-yl-acetamide
- 2-phenoxy-N-pyridin-3-ylmethyl-acetamide
Comparison: Compared to its analogs, 2-phenoxy-N-(2-pyridinyl)acetamide exhibits unique properties due to the specific positioning of the pyridinyl group. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications. Its unique structure allows for distinct binding interactions, which can be advantageous in the design of selective inhibitors or therapeutic agents.
Properties
CAS No. |
296266-16-5 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-phenoxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)10-17-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |
InChI Key |
DADANRVMAVMSFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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